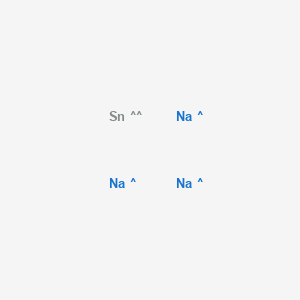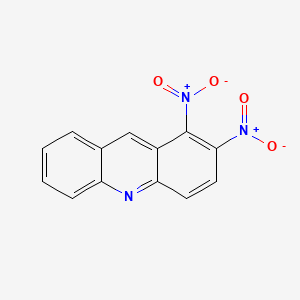
1,2-Dinitroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by its unique structure and significant applications in various scientific fields. Acridine derivatives, including this compound, are known for their broad range of biological activities and industrial applications .
Preparation Methods
The synthesis of 1,2-Dinitroacridine typically involves nitration reactions. One common method includes the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1,2-Dinitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1,2-Dinitroacridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,2-Dinitroacridine involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
1,2-Dinitroacridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antiseptic properties.
Proflavine: Used as an antibacterial agent.
Quinacrine: An antimalarial drug.
Amsacrine: An anticancer agent.
What sets this compound apart is its specific nitro groups at the 1 and 2 positions, which confer unique chemical reactivity and potential biological activity.
Properties
CAS No. |
50764-83-5 |
|---|---|
Molecular Formula |
C13H7N3O4 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1,2-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)12-6-5-11-9(13(12)16(19)20)7-8-3-1-2-4-10(8)14-11/h1-7H |
InChI Key |
QIUGUNHEXAZYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
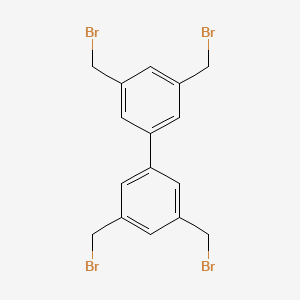
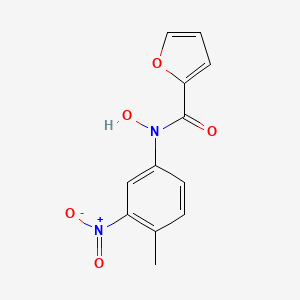
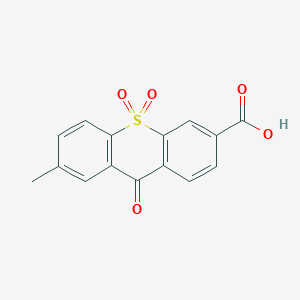


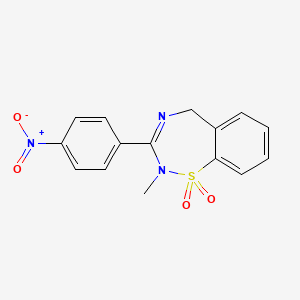

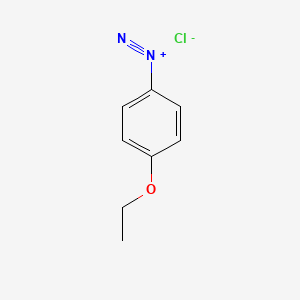
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)

![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
